molecular formula C11H20O2 B12646993 Butanoic acid, 2-methyl-, 5-hexen-1-yl ester CAS No. 155514-23-1

Butanoic acid, 2-methyl-, 5-hexen-1-yl ester

Cat. No.: B12646993
CAS No.: 155514-23-1
M. Wt: 184.27 g/mol
InChI Key: YMYYRUPHQHBWCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butanoic acid, 2-methyl-, 5-hexen-1-yl ester is an organic compound with the molecular formula C11H20O2. It is also known by its CAS number 155514-23-1. This compound is a type of ester, which is commonly used in the fragrance industry due to its pleasant aroma. Esters are known for their distinctive smells and are often used in perfumes, flavorings, and essential oils .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butanoic acid, 2-methyl-, 5-hexen-1-yl ester typically involves the esterification reaction between butanoic acid and 5-hexen-1-ol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion. The reaction can be represented as follows:

Butanoic acid+5-hexen-1-olH2SO4Butanoic acid, 2-methyl-, 5-hexen-1-yl ester+H2O\text{Butanoic acid} + \text{5-hexen-1-ol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{H}_2\text{O} Butanoic acid+5-hexen-1-olH2​SO4​​Butanoic acid, 2-methyl-, 5-hexen-1-yl ester+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes. These processes use large-scale reactors and optimized conditions to maximize yield and efficiency. The use of catalysts and controlled reaction environments ensures the production of high-purity ester .

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 2-methyl-, 5-hexen-1-yl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back into butanoic acid and 5-hexen-1-ol in the presence of an acid or base.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids and alcohols.

    Reduction: Reduction reactions can convert the ester into alcohols.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Hydrolysis: Butanoic acid and 5-hexen-1-ol.

    Oxidation: Carboxylic acids and alcohols.

    Reduction: Alcohols.

Scientific Research Applications

Butanoic acid, 2-methyl-, 5-hexen-1-yl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of butanoic acid, 2-methyl-, 5-hexen-1-yl ester involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its aroma. The ester binds to specific receptors, triggering a signal transduction pathway that results in the sensation of smell. Additionally, its chemical structure allows it to participate in various biochemical reactions, influencing its biological activity .

Comparison with Similar Compounds

Butanoic acid, 2-methyl-, 5-hexen-1-yl ester can be compared with other similar esters, such as:

    Butanoic acid, 2-methyl-, methyl ester: Similar in structure but with a different alcohol component.

    Butanoic acid, 2-methyl-, 3,7-dimethyl-6-octenyl ester: Contains a more complex alcohol component.

    Butanoic acid, 5-hexen-1-yl ester: Lacks the 2-methyl group, resulting in different chemical properties.

These compounds share similar ester functional groups but differ in their specific alcohol components, leading to variations in their chemical and physical properties .

Properties

CAS No.

155514-23-1

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

hex-5-enyl 2-methylbutanoate

InChI

InChI=1S/C11H20O2/c1-4-6-7-8-9-13-11(12)10(3)5-2/h4,10H,1,5-9H2,2-3H3

InChI Key

YMYYRUPHQHBWCZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(=O)OCCCCC=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.